ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound belongs to the class of pyran derivatives and has been synthesized using various methods.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that the compound modulates the activity of certain signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate in lab experiments include its potential applications in the field of medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its anti-inflammatory and analgesic properties. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
The future directions for research on Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate include further studies to fully understand its mechanism of action. The compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its anti-inflammatory and analgesic properties. Future studies can focus on developing more potent derivatives of the compound and studying its potential applications in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been reported in the literature using various methods. One of the commonly used methods involves the reaction of ethyl cyanoacetate, 3,4-difluorobenzaldehyde, and ammonium acetate in the presence of acetic acid as a solvent. The reaction is carried out at reflux temperature for several hours, and the resulting product is purified using column chromatography.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-11(18)12(19)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDHTFQERUSLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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